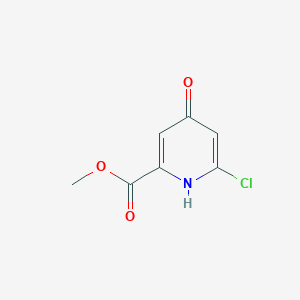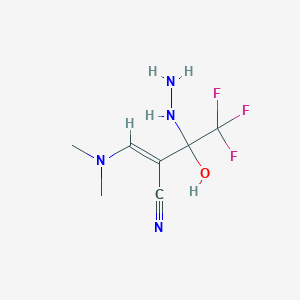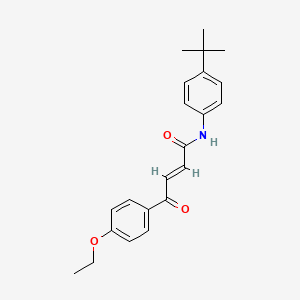
6-chloro-4-hydroxy-picolinate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-chloro-4-hydroxypicolinate is a chemical compound that belongs to the class of pyridine derivatives. It is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Applications herbicides
“6-chloro-4-hydroxy-picolinate de méthyle” est un composé synthétique qui a été utilisé dans le développement d'herbicides potentiels . Il a été utilisé dans la conception et la synthèse de nouveaux composés de l'acide 6- (5-aryl-substitué-1-pyrazolyl)-2-picolinique, qui ont montré une activité herbicide puissante .
Inhibiteur de l'acétylcholinestérase
Ce composé a été utilisé comme inhibiteur de l'acétylcholinestérase, une enzyme responsable de la dégradation de l'acétylcholine. Cette application est particulièrement utile dans l'étude des processus et maladies neurologiques.
Inhibiteur de la cyclooxygénase-2
“this compound” a également été utilisé comme inhibiteur de la cyclooxygénase-2, une enzyme impliquée dans la production de prostaglandines. Cette application est pertinente dans l'étude de l'inflammation et de la douleur.
Étude de la structure et de la fonction des protéines
Le composé a été utilisé dans l'étude de la structure et de la fonction des protéines. Ceci est crucial pour comprendre les processus biologiques et développer des traitements pour diverses maladies.
Étude de la cinétique enzymatique
“this compound” a été utilisé dans l'étude de la cinétique enzymatique. Cela aide à comprendre comment les enzymes fonctionnent et comment elles peuvent être influencées par diverses substances.
Effets biochimiques et physiologiques
Le composé a montré un certain nombre d'effets biochimiques et physiologiques. Par exemple, il peut entraîner une vigilance accrue, une meilleure mémoire et une performance cognitive améliorée en inhibant l'activité de l'acétylcholinestérase et en augmentant les niveaux d'acétylcholine dans le cerveau. Il peut également entraîner une réduction de l'inflammation et de la douleur en inhibant l'activité de la cyclooxygénase-2 et en réduisant la production de prostaglandines.
Mécanisme D'action
Target of Action
Methyl 6-chloro-4-hydroxypicolinate is a synthetic compound that belongs to the family of picolinic acid and picolinate compounds . These compounds are a remarkable class of synthetic auxin herbicides . The primary target of Methyl 6-chloro-4-hydroxypicolinate is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the growth and development of plants by regulating the auxin hormone .
Mode of Action
Methyl 6-chloro-4-hydroxypicolinate interacts with its target, AFB5, by docking onto the receptor . This interaction inhibits the normal functioning of AFB5, thereby disrupting the auxin hormone regulation in plants . The disruption in auxin regulation leads to changes in plant growth and development .
Biochemical Pathways
The interaction of Methyl 6-chloro-4-hydroxypicolinate with AFB5 affects the auxin signaling pathway . This pathway is responsible for various plant growth and development processes, including cell division, elongation, and differentiation . By disrupting this pathway, Methyl 6-chloro-4-hydroxypicolinate causes abnormal growth patterns in plants .
Result of Action
The result of Methyl 6-chloro-4-hydroxypicolinate’s action is the inhibition of plant growth and development . By disrupting the auxin signaling pathway, the compound causes abnormal growth patterns in plants, making it an effective herbicide .
Action Environment
The action, efficacy, and stability of Methyl 6-chloro-4-hydroxypicolinate can be influenced by various environmental factors These factors can include temperature, pH, and the presence of other chemicals.
Propriétés
IUPAC Name |
methyl 6-chloro-4-oxo-1H-pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(10)3-6(8)9-5/h2-3H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNCNGFMGNNUJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C=C(N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256805-03-4 |
Source


|
| Record name | methyl 6-chloro-4-hydroxypyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2376981.png)


![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2376986.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2376990.png)
![3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2376992.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2376993.png)
![1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine](/img/structure/B2376994.png)




